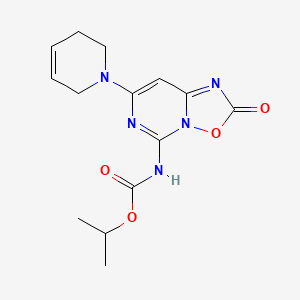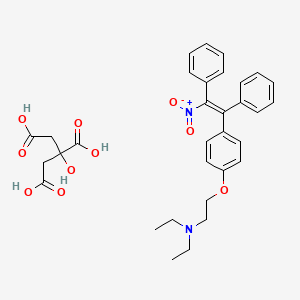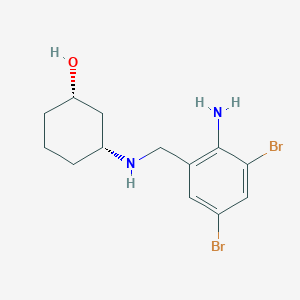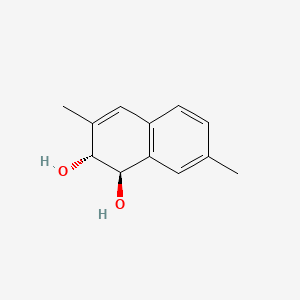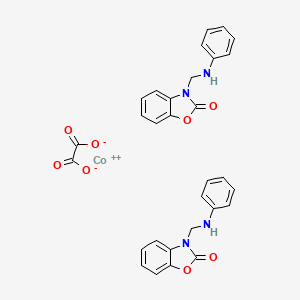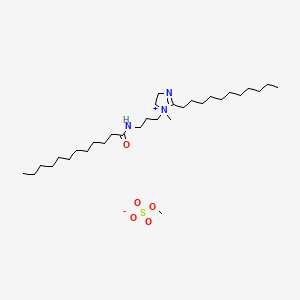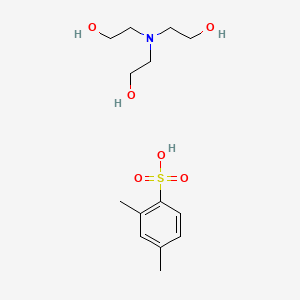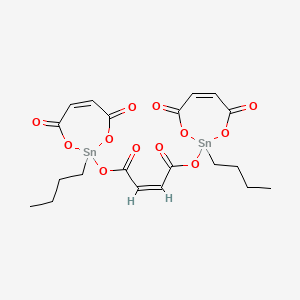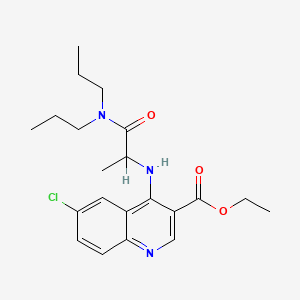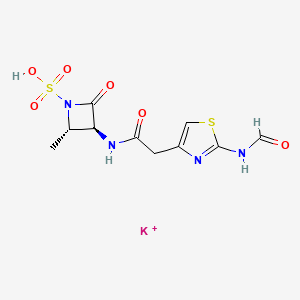
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Sulfonato de potasio (2S-trans)-3-(((2-(formilamino)tiazol-4-il)acetil)amino)-2-metil-4-oxoazetina-1 es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de tiazol, un anillo de azetina y un grupo sulfonato, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Sulfonato de potasio (2S-trans)-3-(((2-(formilamino)tiazol-4-il)acetil)amino)-2-metil-4-oxoazetina-1 generalmente involucra múltiples pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar a través de la síntesis de tiazol de Hantzsch, que implica la condensación de α-halocetonas con tioamidas.
Formación del anillo de azetina: El anillo de azetina se puede formar mediante reacciones de ciclización que involucran β-aminoalcoholes.
Acoplamiento final: El paso final implica el acoplamiento de los intermedios de tiazol y azetina en condiciones específicas, como el uso de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El Sulfonato de potasio (2S-trans)-3-(((2-(formilamino)tiazol-4-il)acetil)amino)-2-metil-4-oxoazetina-1 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor.
Medicina: Se explora su potencial propiedad terapéutica, como la actividad antimicrobiana o anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del Sulfonato de potasio (2S-trans)-3-(((2-(formilamino)tiazol-4-il)acetil)amino)-2-metil-4-oxoazetina-1 involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos o interferir con procesos celulares al interrumpir la integridad de la membrana.
Comparación Con Compuestos Similares
Compuestos similares
Sulfonato de potasio (2S-trans)-3-(((2-(formilamino)tiazol-4-il)acetil)amino)-2-metil-4-oxoazetina-1: Único debido a su combinación específica de grupos funcionales.
Otros derivados de tiazol: Similares en estructura pero pueden carecer del anillo de azetina o del grupo sulfonato.
Derivados de azetina: Similares en estructura pero pueden carecer del anillo de tiazol o del grupo sulfonato.
Unicidad
La singularidad del Sulfonato de potasio (2S-trans)-3-(((2-(formilamino)tiazol-4-il)acetil)amino)-2-metil-4-oxoazetina-1 radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
89766-86-9 |
|---|---|
Fórmula molecular |
C10H12KN4O6S2+ |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C10H12N4O6S2.K/c1-5-8(9(17)14(5)22(18,19)20)13-7(16)2-6-3-21-10(12-6)11-4-15;/h3-5,8H,2H2,1H3,(H,13,16)(H,11,12,15)(H,18,19,20);/q;+1/t5-,8-;/m0./s1 |
Clave InChI |
IUJIIGDQUMEJDT-XMLTWROESA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+] |
SMILES canónico |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




